molecular formula C4H10O2 B142230 2-Methylpropane-1,2-diol CAS No. 558-43-0

2-Methylpropane-1,2-diol

Cat. No.: B142230
CAS No.: 558-43-0
M. Wt: 90.12 g/mol
InChI Key: BTVWZWFKMIUSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-diol can be synthesized through several methods. One common method involves the hydration of isobutene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

CH2=C(CH3)2+H2OCH3C(OH)(CH3)CH2OH\text{CH}_2=\text{C(CH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C(OH)(CH}_3\text{)CH}_2\text{OH} CH2​=C(CH3​)2​+H2​O→CH3​C(OH)(CH3​)CH2​OH

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of isobutene. This process is carried out in large reactors where isobutene is mixed with water and a strong acid catalyst under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. For example, it can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Formation of aldehydes and ketones.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C4_4H10_{10}O2_2
Molecular Structure: Characterized by two hydroxyl (-OH) groups attached to a propane backbone. This structure enables its functionality as a solvent and reagent in chemical reactions.

Chemistry

  • Solvent and Reagent: MPD is widely used as a solvent and reagent in organic synthesis. Its ability to dissolve various compounds makes it an essential component in laboratory settings.
  • Chiral Building Block: It serves as a valuable chiral building block for synthesizing complex molecules, facilitating enantioselective transformations.

Biology

  • Cryoprotectant: MPD is employed in cell preservation techniques due to its cryoprotective properties, preventing ice crystal formation during the freezing process.
  • Biological Buffers: It is utilized in preparing biological buffers essential for maintaining pH stability in biochemical experiments.

Medicine

  • Pharmaceutical Formulations: MPD acts as a solvent and stabilizer in various pharmaceutical formulations. Its low toxicity profile makes it suitable for drug delivery systems.

Industry

  • Polymers and Coatings: MPD is applied in producing polymers, resins, and coatings due to its excellent solubilizing properties.

Data Table: Applications Overview

Application AreaSpecific UsesKey Properties
ChemistrySolvent, reagentHigh solubility
BiologyCryoprotectant, biological buffersPrevents ice crystal formation
MedicineSolvent, stabilizerLow toxicity
IndustryPolymers, coatingsExcellent solubilizing properties

Case Study 1: Antimicrobial Activity

Research has demonstrated that MPD exhibits antimicrobial properties against certain bacterial strains. The compound disrupts bacterial membranes, suggesting potential applications in antimicrobial formulations.

Case Study 2: Toxicity Studies

Evaluations indicate that MPD has a favorable safety profile when used as a food additive (E 1520). No adverse reproductive or developmental effects have been reported in toxicity studies.

Case Study 3: Enzymatic Interactions

Studies show that MPD can influence enzymatic pathways across various organisms. It participates in metabolic pathways involving aldehyde and ketone formation through oxidation reactions.

Pharmacokinetics

MPD's pharmacokinetics involve absorption and metabolism across different species. Its presence as a metabolite suggests that it undergoes various biochemical transformations, including oxidation to form aldehydes and ketones or reduction to primary and secondary alcohols.

The biological activity of MPD varies depending on the application context:

Biological ActivityMechanism of Action
AntimicrobialDisruption of membranes
CryoprotectionPrevention of ice crystals
BufferingpH stabilization

Mechanism of Action

The mechanism of action of 2-methylpropane-1,2-diol involves its interaction with various molecular targets and pathways. As a glycol, it can form hydrogen bonds with other molecules, influencing their solubility and stability. In biological systems, it acts as a cryoprotectant by preventing the formation of ice crystals, thereby protecting cells and tissues during freezing and thawing processes.

Comparison with Similar Compounds

Structural and Chemical Properties

2-Methylpropane-1,2-diol (CAS 558-43-0, molecular formula C₄H₁₀O₂, molecular weight 90.12 g/mol) is a vicinal diol featuring a primary alcohol (-CH₂OH) and a tertiary alcohol (-C(CH₃)₂OH) on adjacent carbons . This unique structure confers distinct reactivity and stability compared to other diols. Its IUPAC Standard InChIKey is BTVWZWFKMIUSGS-UHFFFAOYSA-N .

Structural Analogues and Physical Properties

Table 1: Structural and Physical Comparison of Selected Diols

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₄H₁₀O₂ 90.12 558-43-0 Primary and tertiary adjacent -OH groups
1,2-Propanediol C₃H₈O₂ 76.09 57-55-6 Adjacent primary -OH groups
1,3-Propanediol C₃H₈O₂ 76.09 504-63-2 Terminal -OH groups separated by CH₂
Glycerol C₃H₈O₃ 92.09 56-81-5 Three -OH groups (triol)

Key Observations :

  • Steric Effects : The tertiary alcohol in this compound reduces nucleophilicity compared to primary diols like 1,2-propanediol.
  • Solubility : Higher hydrophobicity than glycerol due to the branched methyl groups.

Reactivity and Oxidation Pathways

Table 2: Oxidation Products Under Different Conditions

Compound Oxidizing Agent/Conditions Products Reference
This compound Periodic acid Acetone, Formaldehyde
This compound Gluconobacter oxydans 3-Hydroxy-2-methylpropionic acid
1,2-Propanediol Periodic acid Formaldehyde, Formic acid (Theoretical cleavage)
Glycerol Acetobacter tropicalis (R)-Glyceric acid

Key Observations :

  • Chemical vs. Microbial Oxidation : this compound’s tertiary alcohol resists full oxidation to carboxylic acids under microbial conditions, unlike glycerol .
  • Selectivity : Enzymatic pathways (e.g., EC 1.1.1.400) specifically target this compound, producing 2-hydroxy-2-methylpropanal , whereas glycerol dehydrogenases yield dihydroxyacetone .

Enzymatic Pathways

Table 3: Enzymatic Reactions Involving Diols

Enzyme (EC Number) Substrate Reaction Product Reference
2-Methyl-1,2-propanediol dehydrogenase (1.1.1.400) This compound NAD+-dependent oxidation 2-Hydroxy-2-methylpropanal
tert-Butyl alcohol monooxygenase (1.14.13.229) tert-Butyl alcohol Converts tert-butyl alcohol to this compound
Glycerol dehydrogenase Glycerol Oxidizes to dihydroxyacetone

Key Observations :

  • Biodegradation : this compound is a metabolite in the degradation of tert-butyl methyl ether (MTBE), a groundwater pollutant .
  • Substrate Specificity : Enzymes like EC 1.1.1.400 are highly substrate-specific, unlike broader-acting oxidoreductases .

Industrial and Pharmaceutical Derivatives :

  • Methyl Methacrylate (MMA) : Microbial oxidation of this compound provides a sustainable route to MMA, bypassing traditional petrochemical methods .
  • Cooling Agents : Derivatives like 3-(l-Menthoxy)-2-methylpropane-1,2-diol enhance sensory profiles in cosmetics .
  • Organic Synthesis : Esters of this compound (e.g., 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol ester) serve as stable protecting groups in boronic acid chemistry .

Comparison with Other Diols :

  • 1,2-Propanediol (Propylene Glycol) : Widely used as a food additive and antifreeze but lacks the branched structure for specialized enzymatic pathways.
  • Glycerol : Valued in pharmaceuticals and food for its hygroscopicity, but its triol structure requires distinct metabolic pathways .

Biological Activity

2-Methylpropane-1,2-diol, also known as 2-methyl-1,2-propanediol or simply MPD, is a glycol compound with the molecular formula C4_4H10_{10}O2_2. This compound exhibits a range of biological activities and applications across various fields, including biochemistry, medicine, and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:
MPD is characterized by two hydroxyl (-OH) groups attached to a propane backbone. This structure allows it to act as a solvent and reagent in various chemical reactions.

Mechanism of Action:
MPD can be synthesized through the catalytic epoxidation of propylene oxide. It serves as a metabolite in several organisms, including Mus musculus (mouse), Rattus norvegicus (rat), and Homo sapiens (human) . Its biological functions are primarily attributed to its solubilizing properties and its ability to interact with biological membranes.

Biological Applications

  • Cryoprotectant:
    MPD is utilized in cell preservation techniques due to its cryoprotective properties. It helps prevent ice crystal formation during the freezing process, thereby maintaining cell viability .
  • Biological Buffers:
    It is employed in the preparation of biological buffers, which are crucial for maintaining pH stability in biochemical experiments .
  • Pharmaceutical Formulations:
    MPD acts as a solvent and stabilizer in various pharmaceutical formulations. Its low toxicity profile makes it suitable for use in drug delivery systems .
  • Industrial Applications:
    Beyond biological contexts, MPD is used in the production of polymers, resins, and coatings due to its excellent solubilizing properties .

Case Studies

  • Antimicrobial Activity:
    A study demonstrated that MPD exhibits antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial membranes was noted as a potential mechanism for its antimicrobial effects .
  • Toxicity Studies:
    Evaluations have shown that MPD has a favorable safety profile when used as a food additive (E 1520), with no adverse reproductive or developmental effects reported in toxicity studies .
  • Enzymatic Interactions:
    Research indicates that MPD can influence enzymatic pathways in various organisms. For instance, it has been shown to participate in metabolic pathways involving aldehyde and ketone formation through oxidation reactions .

Comparative Analysis of Biological Activity

ApplicationDescriptionEvidence Source
CryoprotectantPrevents ice crystal formation during cell freezing
Biological BuffersMaintains pH stability in biochemical experiments
Pharmaceutical SolventActs as a solvent and stabilizer in drug formulations
Antimicrobial PropertiesDisrupts bacterial membranes; effective against specific strains
Safety ProfileNo adverse effects reported; approved as food additive

Pharmacokinetics

MPD's pharmacokinetics involve absorption and metabolism across different species. Its presence as a metabolite suggests that it undergoes various biochemical transformations, including oxidation to form aldehydes and ketones or reduction to primary and secondary alcohols .

Q & A

Q. Basic: What are the standard synthetic routes for 2-Methylpropane-1,2-diol, and how can reaction conditions be optimized for high purity?

Methodological Answer:
this compound is typically synthesized via the reaction of isobutylene oxide with water under acidic or neutral conditions. However, alternative routes involve catalytic hydrogenation of ketones or aldehydes derived from glycolic acid pathways. Optimization strategies include:

  • Temperature Control : Maintaining temperatures between 50–80°C to prevent side reactions like dehydration .
  • Catalyst Selection : Acidic resins (e.g., Amberlyst-15) improve regioselectivity and reduce byproducts .
  • Purification : Post-synthesis, vacuum distillation (boiling point: ~176°C at 760 mmHg) and recrystallization in polar solvents (e.g., ethanol/water mixtures) enhance purity (>98%) .

Table 1: Key Physical Properties for Purification

PropertyValueSource
Density (25°C)1.005 g/cm³
Boiling Point176°C
Vapor Pressure (25°C)0.342 mmHg

Q. Advanced: How can researchers resolve discrepancies between experimental and computational thermophysical data for this compound?

Methodological Answer:
Discrepancies often arise from force field parameterization in molecular dynamics (MD) simulations. To address this:

  • Validate Models : Compare computed density (e.g., 989.6 kg/m³ at 298.15 K) with experimental values (1.005 g/cm³) using high-precision MD software (e.g., GROMACS) .
  • Adjust Polarizability : Incorporate polarizable force fields to better model hydrogen bonding interactions between hydroxyl groups .
  • Experimental Calibration : Use differential scanning calorimetry (DSC) to refine heat capacity and phase transition predictions .

Q. Advanced: What enzymatic pathways degrade this compound, and how can in vitro assays be designed to study its kinetics?

Methodological Answer:
The enzyme 2-methyl-1,2-propanediol dehydrogenase (EC 1.1.1.400) catalyzes its oxidation to 2-hydroxy-2-methylpropanal using NAD+ as a cofactor . Assay design considerations:

  • Substrate Preparation : Dissolve this compound in Tris-HCl buffer (pH 7.5) at 10 mM .
  • Kinetic Monitoring : Track NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using UV-Vis spectroscopy.
  • Inhibition Studies : Test competitive inhibitors (e.g., tert-butyl alcohol) to elucidate active-site binding mechanisms .

Table 2: Key Enzymatic Parameters

ParameterValueSource
KmK_m (NAD+)0.15 mM
VmaxV_{max}4.2 µmol/min·mg

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) shows characteristic peaks at δ 1.15 ppm (CH3 groups) and δ 3.45–3.70 ppm (OH and CH2) .
  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; retention time ~8.2 min (EI-MS m/z 90 [M]+) .
  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 210 nm .

Q. Advanced: How do stereochemical factors influence the reactivity of this compound in asymmetric synthesis, and what chiral catalysts are effective?

Methodological Answer:
The vicinal diol structure enables chelation to metal catalysts, influencing enantioselectivity:

  • Chiral Ligands : Use (R)-BINAP with Ru(II) for hydrogenation of α-ketoesters, achieving >90% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer, enabling separation .

Safety Note :
this compound has moderate toxicity (H302, H315). Use fume hoods for synthesis and PPE (gloves, goggles) during handling .

Properties

IUPAC Name

2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVWZWFKMIUSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204382
Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-43-0
Record name 2-Methyl-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=558-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPROPANE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpropane-1,2-diol
2-Methylpropane-1,2-diol
2-Methylpropane-1,2-diol
2-Methylpropane-1,2-diol
2-Methylpropane-1,2-diol
2-Methylpropane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.